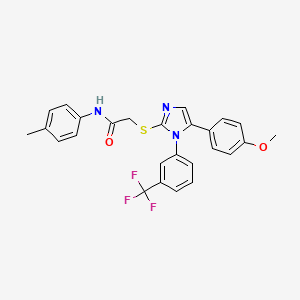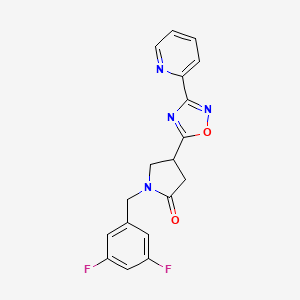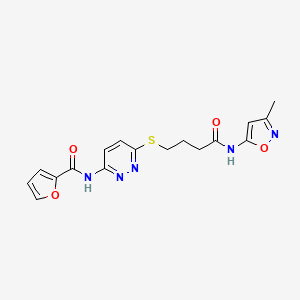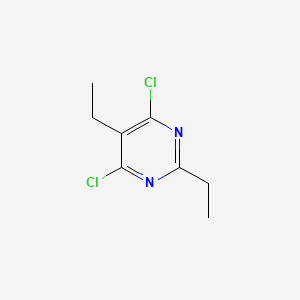
2-((5-(4-methoxyphenyl)-1-(3-(trifluoromethyl)phenyl)-1H-imidazol-2-yl)thio)-N-(p-tolyl)acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound is a complex organic molecule with several functional groups. It contains an imidazole ring, which is a five-membered planar ring of two nitrogen atoms and three carbon atoms. The imidazole ring is substituted with a methoxyphenyl group, a trifluoromethylphenyl group, and a thioacetamide group. The presence of these groups could potentially influence the compound’s reactivity and properties .
Molecular Structure Analysis
The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The presence of aromatic rings (phenyl groups) and the imidazole ring could contribute to the compound’s stability. The electronegative atoms (oxygen in the methoxy group and fluorine in the trifluoromethyl group) could create areas of high electron density .Chemical Reactions Analysis
The compound’s reactivity would be influenced by its functional groups. For example, the methoxy group might undergo reactions typical of ethers, while the trifluoromethyl group could participate in reactions involving halogens .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its molecular structure. Factors influencing these properties could include the compound’s size, shape, functional groups, and the presence of any charge or polar regions .Aplicaciones Científicas De Investigación
Synthesis and Anticonvulsant Activity
Research has demonstrated the synthesis of omega-(1H-imidazolyl)-N-phenylalkanoic acid amide derivatives to determine their anticonvulsant activity. These compounds, including the chemical structure related to 2-((5-(4-methoxyphenyl)-1-(3-(trifluoromethyl)phenyl)-1H-imidazol-2-yl)thio)-N-(p-tolyl)acetamide, have shown potential in seizures induced by maximal electroshock, highlighting their significance in developing anticonvulsant drugs (Aktürk, Kılıç, Erol, & Pabuccuoglu, 2002).
Radiochemical Synthesis for PET Imaging
Another application is in the field of positron emission tomography (PET) imaging, where radiolabeled glutaminyl cyclase inhibitors, structurally similar to the given compound, are synthesized for potential detection of Alzheimer's disease prior to amyloid β aggregation. This research indicates the compound's relevance in developing diagnostic tools for neurodegenerative diseases (Brooks et al., 2015).
Comparative Metabolism Studies
Studies on the metabolism of chloroacetamide herbicides and related compounds in human and rat liver microsomes have been conducted to understand their carcinogenic potential and metabolic pathways. Such research provides insights into the toxicological profile and environmental impact of compounds with similar structures (Coleman, Linderman, Hodgson, & Rose, 2000).
Antimicrobial and Antitumor Evaluations
The compound's derivatives have been synthesized and evaluated for their antimicrobial and antitumor activities. These studies contribute to the development of new therapeutic agents targeting various microbial infections and cancer types, underscoring the chemical's utility in medicinal chemistry (Yurttaş, Tay, & Demirayak, 2015).
Corrosion Inhibition Studies
Research into the corrosion inhibition efficacy of imidazole derivatives on mild steel in acidic solutions has been conducted, demonstrating the compound's potential in industrial applications for preventing metal corrosion. Such studies are crucial for developing safer and more efficient corrosion inhibitors (Prashanth et al., 2021).
Direcciones Futuras
Propiedades
IUPAC Name |
2-[5-(4-methoxyphenyl)-1-[3-(trifluoromethyl)phenyl]imidazol-2-yl]sulfanyl-N-(4-methylphenyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H22F3N3O2S/c1-17-6-10-20(11-7-17)31-24(33)16-35-25-30-15-23(18-8-12-22(34-2)13-9-18)32(25)21-5-3-4-19(14-21)26(27,28)29/h3-15H,16H2,1-2H3,(H,31,33) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XRHQUWDXIKRZOZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)NC(=O)CSC2=NC=C(N2C3=CC=CC(=C3)C(F)(F)F)C4=CC=C(C=C4)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H22F3N3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
497.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-(2-((4-((1H-benzo[d]imidazol-2-yl)methyl)piperazin-1-yl)sulfonyl)ethyl)piperidine-2,6-dione oxalate](/img/structure/B2708786.png)
![2-(4-(N,N-diallylsulfamoyl)benzamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide](/img/structure/B2708787.png)
![(Z)-N-(7-chloro-3,4-dimethylbenzo[d]thiazol-2(3H)-ylidene)pivalamide](/img/structure/B2708788.png)
![N-cyclohexylcyclohexanamine;3-cyclohexyl-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid](/img/structure/B2708790.png)
![6-{[2-methyl-7-(trifluoromethyl)-2,3,4,5-tetrahydro-1,5-benzothiazepin-5-yl]sulfonyl}-2H-chromen-2-one](/img/structure/B2708791.png)

![2-[5-(4-fluorophenyl)-1,2-oxazol-3-yl]-N-[2-(4-sulfamoylphenyl)ethyl]acetamide](/img/structure/B2708795.png)

![2-[3-(4-Methoxyphenyl)-N-methylprop-2-enamido]benzoic acid](/img/structure/B2708797.png)
![N-[(cyclopropylcarbonyl)oxy]-N-((Z)-2,2,2-trifluoro-1-{1-(4-fluorophenyl)-2-methyl-5-[4-(methylsulfonyl)phenyl]-1H-pyrrol-3-yl}ethylidene)amine](/img/structure/B2708800.png)

![2,2-dimethyl-N-{2-[6-oxo-3-(trifluoromethyl)-1,6-dihydropyridazin-1-yl]ethyl}propanamide](/img/structure/B2708802.png)

